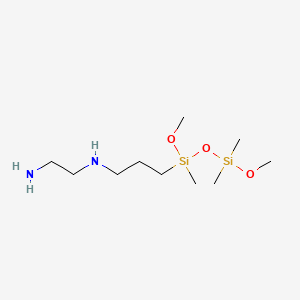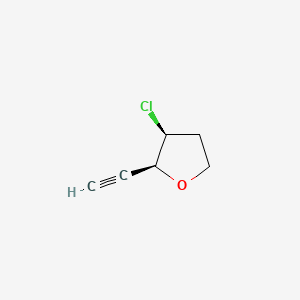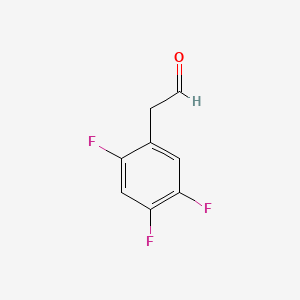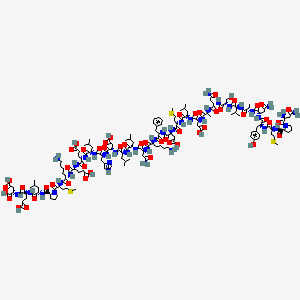
Prepro-Atrial Natriuretic Factor (26-55) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Prepro-Atrial Natriuretic Factor (26-55) (human)” is a polypeptide derived from the atrial natriuretic prohormone . It has been found to increase renal cortical and medullary cyclic GMP levels, and enhance renal guanylate cyclase activity .
Molecular Structure Analysis
The molecular formula of “Prepro-Atrial Natriuretic Factor (26-55) (human)” is C152H236N38O51S3 . Its molecular weight is 3507.9 g/mol . The IUPAC name and InChI are also provided in the PubChem database .
Wissenschaftliche Forschungsanwendungen
Renal Function and Hormonal Activity
Prepro-atrial natriuretic factors, including the 26-55 segment, have shown significant effects on renal function. Specifically, these factors increase renal guanylate cyclase activity, which is crucial for enhancing cyclic GMP levels in the kidney. This activity is indicative of their role in modulating renal functions and hormonal activities (Vesely, Bayliss, & Sallman, 1987).
Biosynthesis and Secretion in Cardiac Cells
Studies on rat cardiocytes demonstrate the process of biosynthesis and secretion of prepro-atrial natriuretic factors. These factors are initially translated into a precursor form, which is then converted to the active peptide, indicating the significant role these factors play in cardiac cellular processes (Bloch et al., 1985).
Genetic Structure and Expression
The genetic structure of prepro-atrial natriuretic factor has been elucidated, revealing a composition that includes a hydrophobic leader segment, a precursor containing a glycosylation site, and the ANF segment. This structure has important implications for understanding the genetic and molecular basis of ANF production and its regulation (Seidman et al., 1984).
Clinical Implications in Cardiovascular Disorders
The levels and activity of atrial natriuretic factor, derived from prepro-atrial natriuretic factor, are found to be significantly altered in various cardiovascular disorders. This highlights the clinical importance of these factors in the diagnosis and management of heart diseases (Rodeheffer et al., 1986).
Role in Volume Regulation and Hormonal Balance
Atrial natriuretic factors, including the 26-55 segment, play a crucial role in the regulation of circulatory volume and hormonal balance. Their secretion and activity are closely associated with the body's response to changes in blood pressure and volume, indicating their potential as therapeutic targets (Wilkins, Stott, & Lewis, 1989).
Wirkmechanismus
Target of Action
The primary target of the Prepro-Atrial Natriuretic Factor (26-55) (human) is the renal cortical and medullary cyclic GMP levels . This compound increases renal guanylate cyclase activity , which plays a crucial role in the regulation of renal function.
Mode of Action
Prepro-Atrial Natriuretic Factor (26-55) (human) interacts with its targets by increasing the levels of cyclic GMP in the renal cortex and medulla . This increase is associated with the activation of particulate guanylate cyclase activity . The compound’s potent vasodilatory properties are equal to those of the atrial natriuretic factor .
Biochemical Pathways
The compound affects the biochemical pathway involving cyclic GMP and guanylate cyclase in the renal cortex and medulla . The increase in cyclic GMP levels due to the activation of particulate guanylate cyclase activity leads to vasodilation . This vasodilation is associated with a 4-5 fold increase in cyclic GMP levels .
Pharmacokinetics
The compound’s impact on bioavailability would be related to its ability to increase renal guanylate cyclase activity .
Result of Action
The molecular and cellular effects of Prepro-Atrial Natriuretic Factor (26-55) (human) action include potent vasodilation equal to that of the atrial natriuretic factor . It also causes a maximal increase in prostaglandin E2 (PGE2) levels . The known increase in PGE2 in chronic heart failure may be in part secondary to these peptides .
Biochemische Analyse
Biochemical Properties
Prepro-Atrial Natriuretic Factor (26-55) (human) is known to interact with several enzymes and proteins, particularly renal guanylate cyclase . It increases the levels of cyclic GMP in the renal cortex and medulla, thereby enhancing the activity of renal guanylate cyclase .
Cellular Effects
Prepro-Atrial Natriuretic Factor (26-55) (human) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . The compound also impacts cellular metabolism, primarily through its interaction with guanylate cyclase .
Molecular Mechanism
The molecular mechanism of action of Prepro-Atrial Natriuretic Factor (26-55) (human) involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . The compound exerts its effects at the molecular level by increasing the levels of cyclic GMP, which in turn enhances the activity of renal guanylate cyclase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prepro-Atrial Natriuretic Factor (26-55) (human) change over time. The compound exhibits stability and degradation patterns typical of polypeptides . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Prepro-Atrial Natriuretic Factor (26-55) (human) vary with different dosages in animal models . Threshold effects have been observed in these studies, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Prepro-Atrial Natriuretic Factor (26-55) (human) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The compound’s primary interaction is with guanylate cyclase, leading to increased levels of cyclic GMP .
Transport and Distribution
Prepro-Atrial Natriuretic Factor (26-55) (human) is transported and distributed within cells and tissues . The compound interacts with transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Prepro-Atrial Natriuretic Factor (26-55) (human) can affect its activity or function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAOHPOZFJINS-BGLQADKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H236N38O51S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3507.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
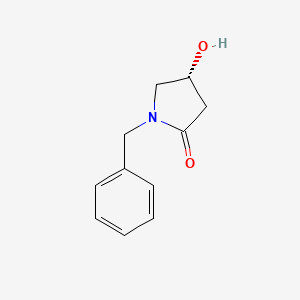
![Sodium 5-butylbenzo[d][1,2,3]triazol-1-ide](/img/structure/B568446.png)
![Chromate(3-), bis[7-[(aminohydroxyphenyl)azo]-3-[[5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-4-(hydroxy-kappaO)-2-naphthalenesulfonato(3-)]-, trisodium](/img/structure/B568447.png)
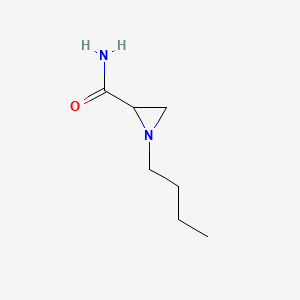

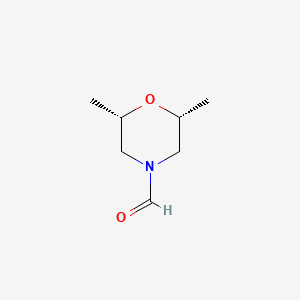
![Benzoic acid;2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B568455.png)

